molecular formula C6H9N3O2 B12639193 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

Cat. No.: B12639193
M. Wt: 155.15 g/mol
InChI Key: PZPGOVDDRWCXKP-UHFFFAOYSA-N
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Description

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring fused with an oxadiazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes . This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like chloroform and the addition of bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with varied functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit promising antimicrobial activities. Specifically, 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one has been shown to possess inhibitory effects against various bacterial strains. A study demonstrated its effectiveness against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. Notably, it has shown efficacy against breast and colon cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It appears to mitigate oxidative stress and reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions the compound as a potential therapeutic agent for neuroprotection .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of bacterial growth
AnticancerBreast cancer cell linesInduction of apoptosis
AnticancerColon cancer cell linesInhibition of proliferation
NeuroprotectiveNeuronal cell linesReduction in oxidative stress

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The study utilized a series of agar diffusion tests to assess the minimum inhibitory concentration (MIC) against multiple pathogens. Results indicated a significant reduction in bacterial colonies when treated with the compound, particularly against Gram-positive bacteria .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells after 48 hours of treatment. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 3: Neuroprotection in Animal Models

An animal model study focused on the neuroprotective effects of the compound in mice subjected to induced oxidative stress. The administration of this compound resulted in improved cognitive function and reduced markers of neurodegeneration compared to control groups .

Biological Activity

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one, also known by its CAS number 1225218-58-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C6H9N3O2C_6H_9N_3O_2 and a molecular weight of approximately 155.155 g/mol. Its structure includes a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. A notable study highlighted that derivatives of pyrrolidine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Active Against
This compound0.0039 - 0.025S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzeneNot specifiedVarious harmful bacteria
2,4,6-TripyrrolidinochlorobenzeneNot specifiedVarious harmful bacteria

GPBAR1 Agonism

Recent research has identified that compounds featuring the oxadiazole-pyrrolidine scaffold can act as agonists for the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic and inflammatory diseases such as type 2 diabetes and obesity. The study demonstrated that certain derivatives induced the expression of pro-glucagon mRNA and showed selectivity over other bile acid receptors .

Table 2: GPBAR1 Agonist Activity

CompoundActivity LevelSelectivity
((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl) urea derivativesHighSelective over FXR, LXRα, LXRβ

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The presence of halogen substituents in related compounds enhances their bioactivity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • GPBAR1 Activation : The binding affinity to GPBAR1 suggests that these compounds may modulate signaling pathways associated with glucose metabolism and inflammation .

Case Studies

A significant case study involved the synthesis and evaluation of ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives as GPBAR1 agonists. These compounds were shown to effectively increase pro-glucagon expression in vitro and demonstrated favorable pharmacokinetic profiles for further development as therapeutic agents .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C6H9N3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4/h4,7H,1-3H2,(H,8,9,10)

InChI Key

PZPGOVDDRWCXKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NOC(=O)N2

Origin of Product

United States

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